molecular formula C13H10ClF2NO B8199585 4'-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl]-2-amine

4'-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B8199585
M. Wt: 269.67 g/mol
InChI Key: NXVXHQHAZLHWBR-UHFFFAOYSA-N
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Description

4’-Chloro-5-(difluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of a chloro group, a difluoromethoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-(difluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

Industrial Production Methods

Industrial production of 4’-Chloro-5-(difluoromethoxy)-[1,1’-biphenyl]-2-amine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-5-(difluoromethoxy)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form a hydrogenated biphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include sodium hydroxide, sodium methoxide, and thiolates.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated biphenyl derivatives.

    Substitution: Formation of hydroxylated, alkoxylated, or thiolated biphenyl derivatives.

Scientific Research Applications

4’-Chloro-5-(difluoromethoxy)-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-5-(difluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4’-Chloro-5-(methoxy)-[1,1’-biphenyl]-2-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4’-Chloro-5-(ethoxy)-[1,1’-biphenyl]-2-amine: Similar structure but with an ethoxy group instead of a difluoromethoxy group.

Uniqueness

4’-Chloro-5-(difluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO/c14-9-3-1-8(2-4-9)11-7-10(18-13(15)16)5-6-12(11)17/h1-7,13H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVXHQHAZLHWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)OC(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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